molecular formula C3H7NO B1211446 3-Aminopropanal CAS No. 352-92-1

3-Aminopropanal

Cat. No. B1211446
CAS RN: 352-92-1
M. Wt: 73.09 g/mol
InChI Key: PCXDJQZLDDHMGX-UHFFFAOYSA-N
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Description

3-Aminopropanal, also known as 3-amino-propanal or 3-aminopropionaldehyde, is a chemical compound with the molecular formula C3H7NO . It has an average mass of 73.094 Da and a mono-isotopic mass of 73.052765 Da .


Molecular Structure Analysis

The molecular structure of 3-Aminopropanal is based on nonempirical quantum chemical simulations of the molecular clusters carried out at the MP2/6-31+G(d,p) level . The formation of variously ordered 3-AP aggregates, which can be doubled or bracelet rings, extended chains, ribbons, or double helices, is possible .

Scientific Research Applications

Neuroprotective Role in Cerebral Ischemia

3-Aminopropanal has been studied for its role in cerebral ischemia, a condition where blood flow to the brain is restricted. Increased activity of polyamine oxidase during cerebral ischemia leads to the production of 3-aminopropanal, which contributes to neuronal necrosis and glial apoptosis. Increased levels of 3-aminopropanal-modified proteins correlate with the degree of cerebral injury in humans after aneurysmal subarachnoid hemorrhage. N-2-mercaptopropionyl glycine (N-2-MPG), a clinically approved drug for preventing renal stones, can inhibit the cytotoxicity of 3-aminopropanal, thereby offering neuroprotection in cerebral ischemia (Ivanova et al., 2002).

Involvement in Polyamine Oxidation and Cell Death

Research has shown that 3-aminopropanal is produced during cerebral ischemia and accumulates to cytotoxic levels before significant cell damage occurs. It induces apoptosis in glial cells and necrosis in neurons, suggesting its role as a mediator in brain damage during ischemia. The study also highlights the potential of targeting polyamine oxidase–derived 3-aminopropanal as a therapeutic strategy for cerebral ischemia (Ivanova et al., 1998).

Influence on Polyamine Biosynthesis Enzymes

3-Aminopropanal has been shown to influence polyamine biosynthesis enzymes, such as ornithine decarboxylase, adenosylmethionine decarboxylase, and spermidine synthase. This impact on enzyme activity plays a critical role in cellular functions and has potential implications for treatments of conditions like leukemia (Khomutov et al., 1985).

Role in Oxidative Stress and Apoptosis

Studies have identified 3-aminopropanal as a lysosomotropic small aldehyde that can induce apoptosis or necrosis in cells by causing lysosomal rupture and subsequent mitochondrial changes. This property makes 3-aminopropanal a significant factor in understanding the mechanisms of cell death and could be relevant for developing therapeutic strategies for diseases like neuroblastoma (Yu et al., 2004).

Potential in Drug Delivery Systems

3-Aminopropanal derivatives have been studied for their role in intracellular delivery of nucleic acids. The saturation of cationic lipids, which include 3-aminopropanal derivatives, influences their fusogenicity and, consequently, the efficiency of nucleic acid delivery in gene therapy applications (Heyes et al., 2005).

Involvement in Beta-Alanine Biosynthesis

Research indicates that 3-aminopropanal is involved in the biosynthesis of beta-alanine in yeast. This process is crucial for the production of coenzyme A, highlighting the significance of 3-aminopropanal in cellular metabolic pathways (White et al., 2003).

Safety And Hazards

3-Aminopropanal is a severe skin and eye irritant . It is combustible when exposed to heat or flame and can react with oxidizing materials . When heated to decomposition, it emits toxic fumes of NOx .

properties

IUPAC Name

3-aminopropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO/c4-2-1-3-5/h3H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCXDJQZLDDHMGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10188702
Record name 3-Aminopropionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

73.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Aminopropionaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001106
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Aminopropanal

CAS RN

352-92-1
Record name Propanal, 3-amino-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Aminopropionaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000352921
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Aminopropionaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10188702
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-AMINOPROPANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ML707Y407U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 3-Aminopropionaldehyde
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001106
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,200
Citations
W Li, XM Yuan, S Ivanova, KJ Tracey… - Biochemical …, 2003 - portlandpress.com
… The formation of toxic amino aldehydes, especially 3-aminopropanal (3-AP), is considered to play a significant role in this process [3]. Although it seems probable that such toxic amino …
Number of citations: 74 portlandpress.com
Z Yu, W Li, UT Brunk - Apmis, 2003 - Wiley Online Library
… One of the polyamine degradation products is 3-aminopropanal (3-AP), which is considered a main neurotoxin formed during cerebral ischemia (5, 6). In vitro, 3-AP causes apoptotic …
Number of citations: 45 onlinelibrary.wiley.com
PL Wood, MA Khan, JR Moskal - Brain research, 2007 - Elsevier
In neurodegenerative diseases augmented polyamine metabolism results in the generation of hydrogen peroxide and a number of reactive aldehydes that participate in the death of …
Number of citations: 103 www.sciencedirect.com
S Ivanova, F Batliwalla, J Mocco… - Proceedings of the …, 2002 - National Acad Sciences
… , 3-aminopropanal, as a cytotoxic mediator of cerebral ischemia (1, 2). 3-Aminopropanal is … ischemia, resulting in the accumulation of cytotoxic levels of 3-aminopropanal (1, 2). Brain …
Number of citations: 93 www.pnas.org
Z Yu, W Li, J Hillman, UT Brunk - Brain research, 2004 - Elsevier
3-Aminopropanal (3-AP), a degradation product of polyamines such as spermine, spermidine and putrescine, is a lysosomotropic small aldehyde that causes apoptosis or necrosis of …
Number of citations: 38 www.sciencedirect.com
S Ivanova, GI Botchkina, Y Al-Abed… - The Journal of …, 1998 - rupress.org
… 3-aminopropanal is produced during cerebral ischemia. We now report that 3-aminopropanal … Cytotoxic levels of 3-aminopropanal are achieved before the onset of significant cerebral …
Number of citations: 132 rupress.org
M Sudar, Z Findrik, Đ Vasić-Rački, P Clapés… - Enzyme and microbial …, 2013 - Elsevier
Aldol addition of dihydroxyacetone to N-Cbz-3-aminopropanal catalyzed by two d-fructose-6… due to poor solubility of N-Cbz-3-aminopropanal in water. Hence, three co-solvents were …
Number of citations: 21 www.sciencedirect.com
DM Callewaert, MS Rosemblatt, TT Tchen - Biochemistry, 1974 - ACS Publications
… for succinic semialdehyde, 4-aminobutanal, and 3-aminopropanal, but also hybrids of these enzymes. … In this paper we wish to report the purification and properties of 3-aminopropanal …
Number of citations: 4 pubs.acs.org
G Masdeu, M Pérez-Trujillo, J López-Santín… - Process …, 2016 - Elsevier
… One reaction of particular interest is the CPO-catalyzed oxidation of N-Cbz-3-aminopropanol (Cbz, carboxybenzyl) in order to yield N-Cbz-3-aminopropanal, an intermediate for the …
Number of citations: 10 www.sciencedirect.com
JR Syrek, S Ivanova, S Friedman, L Scher… - Journal of the …, 2000 - journals.lww.com
Methods: Male Sprague-Dawley rats were subjected to complete left hindlimb ischemia (HLI) by ligation of all branches on the left side of the infrarenal aorta and of the left iliac artery, …
Number of citations: 3 journals.lww.com

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